Di-2,3-dihydro-1-benzofuran-5-ylacetic acid: Structural Dynamics, Synthesis, and Physicochemical Profiling
Di-2,3-dihydro-1-benzofuran-5-ylacetic acid: Structural Dynamics, Synthesis, and Physicochemical Profiling
As a Senior Application Scientist overseeing advanced medicinal chemistry workflows, I frequently encounter the need for sterically constrained, electron-rich aromatic scaffolds. Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (CAS: 886497-39-8), also known as 2,2-bis(2,3-dihydrobenzofuran-5-yl)acetic acid, represents a highly specialized bis-aryl acetic acid derivative. This compound serves as a critical building block in the development of pharmaceuticals, particularly for targets requiring rigid hydrophobic interactions, such as G-protein coupled receptors (GPCRs) and specific enzyme active sites.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, a causality-driven synthetic methodology, and a self-validating analytical framework for its isolation and characterization.
Structural Rationale and Physicochemical Profiling
The architectural significance of Di-2,3-dihydro-1-benzofuran-5-ylacetic acid lies in its dual 2,3-dihydrobenzofuran rings attached to the alpha-carbon of an acetic acid moiety. Unlike flexible diphenylacetic acids, the fused dihydrofuran rings restrict the rotational degrees of freedom of the aromatic systems. The oxygen heteroatoms in the rings act as strong electron donors, increasing the electron density of the aromatic pi-system, which enhances cation-pi and pi-pi stacking interactions within biological binding pockets.
To facilitate rational drug design and analytical tracking, the core quantitative descriptors of this scaffold are summarized below. Data is corroborated by 1 [1].
Table 1: Physicochemical Properties and Molecular Descriptors
| Property | Value | Causality / Structural Significance |
| Molecular Formula | C18H16O4 | Defines the bis-aryl architecture and heteroatom count. |
| Molecular Weight | 296.32 g/mol | Optimal for small-molecule drug design, adhering strictly to Lipinski's Rule of 5. |
| Monoisotopic Mass | 296.10486 Da | Critical for high-resolution LC-MS (HRMS) validation and identifying isotopic envelopes. |
| Predicted XlogP | ~3.1 | Indicates favorable lipophilicity for membrane permeability without excessive hydrophobic trapping. |
| CAS Registry Number | 886497-39-8 | Unique identifier for procurement, patent filing, and literature tracking. |
| SMILES String | C1COC2=C1C=C(C=C2)C(C3=CC4=C(C=C3)OCC4)C(=O)O | Enables rapid computational modeling and in silico docking simulations. |
Synthetic Methodology: Regioselective Friedel-Crafts Hydroxyalkylation
The synthesis of bis-aryl acetic acids historically relied on harsh conditions using concentrated sulfuric acid, which often leads to the degradation of electron-rich heterocycles like 2,3-dihydrobenzofuran. To achieve high regioselectivity and yield, we utilize a modified [2] driven by a solid superacid catalyst.
By employing Silica Sulfuric Acid (SSA) , we alter the local dielectric environment. The high surface area of the silica support stabilizes the highly reactive carbocation intermediates, allowing the reaction to proceed under milder conditions while preventing the oxidative cleavage of the dihydrofuran rings [3].
Mechanistic Pathway
The reaction proceeds via a tandem electrophilic aromatic substitution. The oxygen atom at the 1-position of the dihydrobenzofuran ring is a strong ortho/para director. Because the ortho position (C7) is sterically hindered by the fused ring system, the electrophilic attack is directed almost exclusively to the less hindered para position (C5).
Fig 1: Friedel-Crafts hydroxyalkylation pathway for bis-aryl acetic acid synthesis.
Step-by-Step Protocol & Self-Validating Systems
This protocol is designed as a self-validating system. Every critical step includes a causality check to ensure the reaction trajectory is correct before proceeding.
Step 1: Catalyst and Reagent Preparation
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Action: In a round-bottom flask, combine 2.1 equivalents of 2,3-dihydrobenzofuran with 1.0 equivalent of glyoxylic acid monohydrate. Add 0.5 equivalents (by weight) of freshly prepared Silica Sulfuric Acid (SSA).
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Causality: A slight excess of the arene (2.1 eq) ensures complete conversion of the glyoxylic acid, preventing the accumulation of the mono-alkylated mandelic acid intermediate. The SSA acts as a proton donor without acting as a bulk solvent, minimizing side reactions.
Step 2: Condensation and Dehydration
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Action: Stir the mixture at 60°C under a nitrogen atmosphere for 4–6 hours. If the mixture is too viscous, add a minimal amount of anhydrous dichloromethane (DCM) to facilitate stirring.
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Causality: Heating to 60°C provides the activation energy required for the dehydration of the initial hydroxyalkylation intermediate, forming the critical benzylic carbocation necessary for the second arene attack.
Step 3: Self-Validating In-Process Control (IPC)
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Action: After 4 hours, draw a 10 µL aliquot, quench in 1 mL of acetonitrile, filter, and inject into an LC-MS (Negative ESI mode).
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Validation Logic:
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If the mass spectrum shows a dominant peak at m/z 193 [M-H]⁻ , the reaction is stalled at the mono-alkylated intermediate (2-hydroxy-2-(2,3-dihydrobenzofuran-5-yl)acetic acid). Corrective Action: Increase temperature to 70°C and add 0.1 eq more SSA.
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If the mass spectrum shows the target peak at m/z 295.09[M-H]⁻ , the tandem Friedel-Crafts alkylation is complete. Proceed to workup.
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Step 4: Isolation and Purification
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Action: Cool the reaction to room temperature. Add ethyl acetate and filter the mixture through a Celite pad to remove the heterogeneous SSA catalyst. Wash the organic layer with water, then extract the product into the aqueous phase using saturated NaHCO₃. Acidify the aqueous phase with 1M HCl to pH 2, and extract back into ethyl acetate. Dry over Na₂SO₄ and concentrate in vacuo.
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Causality: The acid-base extraction is a highly selective purification step. It isolates the carboxylic acid target from unreacted 2,3-dihydrobenzofuran and non-acidic organic impurities, yielding a highly pure crude product ready for final polishing.
Analytical Characterization Workflow
To guarantee the structural integrity of Di-2,3-dihydro-1-benzofuran-5-ylacetic acid, a rigorous analytical workflow must be employed. The presence of the symmetric bis-aryl system simplifies the NMR spectra but requires precise mass spectrometry to confirm the absence of over-alkylated polymers. Alternative electrochemical syntheses of diarylacetic acids also rely heavily on these specific validation markers [4].
Fig 2: Self-validating analytical workflow for structural confirmation and purity assessment.
Key Spectral Markers:
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Mass Spectrometry (ESI-): The theoretical monoisotopic mass is 296.10 Da. In negative ionization mode, expect a robust deprotonated molecular ion [M-H]⁻ at m/z 295.09 . A predicted collision cross-section (CCS) of ~174.8 Ų can be used for ion mobility validation [1].
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¹H NMR (400 MHz, DMSO-d6):
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~12.5 ppm (s, 1H): Carboxylic acid proton (broad, exchanges with D₂O).
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~6.6 - 7.1 ppm (m, 6H): Aromatic protons. The coupling constants will confirm the 1,2,4-substitution pattern (para to the oxygen, ortho to the alkyl chain), validating the C5 regioselectivity.
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~4.8 ppm (s, 1H): The benzylic methine proton. This singlet is the ultimate proof of the bis-aryl architecture, confirming that both arenes are attached to the alpha carbon.
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~4.5 ppm (t, 4H) & ~3.1 ppm (t, 4H): The methylene protons of the two dihydrofuran rings.
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Conclusion
Di-2,3-dihydro-1-benzofuran-5-ylacetic acid is a premium intermediate for advanced drug discovery. By utilizing a causality-driven, solid-acid catalyzed Friedel-Crafts hydroxyalkylation, researchers can bypass the degradation issues associated with traditional synthesis. Implementing the self-validating IPCs and rigorous analytical workflows outlined above ensures the generation of high-purity material, ready for downstream coupling into complex pharmaceutical APIs.
References
- PubChemLite - 886497-39-8 (C18H16O4)
- Friedel–Crafts Acylation & Hydroxyalkylation Mechanisms Source: Sigma-Aldrich / Merck Millipore Research and Trends URL
- Silica sulfuric acid as a highly efficient catalyst for the synthesis of diarylacetic acids Source: Synthetic Communications, Taylor & Francis URL
- Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation Source: Beilstein Journal of Organic Chemistry URL
